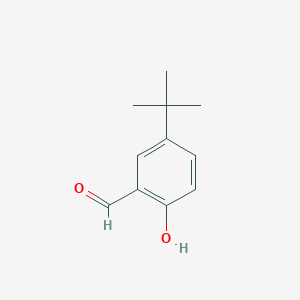5-tert-Butyl-2-hydroxybenzaldehyde
CAS No.: 2725-53-3
Cat. No.: VC1985778
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2725-53-3 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 5-tert-butyl-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 |
| Standard InChI Key | ZVCQQLGWGRTXGC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)O)C=O |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)O)C=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
-
A tert-butyl group (-C(CH₃)₃) at the 5-position, imparting steric bulk and electron-donating effects.
-
A hydroxyl group (-OH) at the 2-position, enabling hydrogen bonding and acidity.
-
An aldehyde group (-CHO) at the 1-position, providing electrophilic reactivity.
X-ray crystallography reveals that all non-hydrogen atoms (except methyl groups) lie nearly coplanar (r.m.s. deviation = 0.011 Å), with an intramolecular O–H···O hydrogen bond (2.54 Å) between the hydroxyl and aldehyde oxygen atoms .
Physical and Chemical Properties
Physicochemical Data
Solubility and Stability
-
Solubility: Miscible with ethanol, ether, and dichloromethane .
-
Stability: Sensitive to air and light; requires storage under inert gas in cool, dark conditions .
Synthesis and Manufacturing
Riemer-Tiemann Reaction
The primary industrial synthesis involves the Riemer-Tiemann reaction of 4-tert-butylphenol:
-
Alkaline Hydrolysis: 4-tert-butylphenol is treated with NaOH (60 g in 80 mL H₂O) at 60–65°C.
-
Chloroform Addition: CHCl₃ (30 mL) is added dropwise, forming 5-tert-butyl-2-hydroxybenzaldehyde via electrophilic substitution .
-
Purification: The product is isolated by filtration and recrystallized from ethanol (yield: 83%) .
Alternative Routes
-
Bromination: Reacting the aldehyde with liquid bromine in acetic acid yields 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .
-
Schiff Base Formation: Condensation with (R,R)-1,2-diaminocyclohexane in ethanol under reflux produces chiral salen ligands (70% yield) .
Chemical Reactivity
Aldehyde Functionality
The aldehyde group undergoes:
-
Schiff Base Formation: Reacts with amines to form imines, critical in synthesizing chiral ligands for asymmetric catalysis .
-
Nucleophilic Additions: Participates in Grignard reactions and cyanohydrin formation.
Hydroxyl Group
-
Acidity: Deprotonates in basic media (pKa ≈ 8.39), enabling salt formation.
-
Electrophilic Substitution: Directs incoming electrophiles to the 3- and 4-positions due to ortho/para-directing effects .
tert-Butyl Group
-
Steric Effects: Hinders reactions at the 5-position, enhancing regioselectivity.
-
Electron Donation: Stabilizes intermediates through hyperconjugation.
Applications
Asymmetric Catalysis
-
Chiral Salen Ligands: Complexes with Mn(III) or Cu(II) catalyze enantioselective epoxidations and cyclopropanations .
-
Jacobsen Catalyst: A Mn-salen derivative enables >90% enantiomeric excess in epoxide synthesis .
Pharmaceutical Intermediates
-
Antitumor Agents: Serves as a precursor in vanadium(V) amino phenolato complexes, which exhibit cytotoxicity against cancer cell lines .
-
Antimicrobials: Schiff base derivatives show activity against Staphylococcus aureus and Escherichia coli .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume